Midrin

Description

Structure

2D Structure

Properties

CAS No. |

8057-13-4 |

|---|---|

Molecular Formula |

C38H56Cl6N4O15 |

Molecular Weight |

1021.6 g/mol |

IUPAC Name |

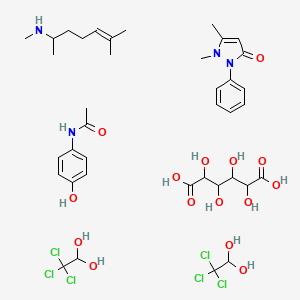

N,6-dimethylhept-5-en-2-amine;1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,3,4,5-tetrahydroxyhexanedioic acid;2,2,2-trichloroethane-1,1-diol |

InChI |

InChI=1S/C11H12N2O.C9H19N.C8H9NO2.C6H10O8.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-8(2)6-5-7-9(3)10-4;1-6(10)9-7-2-4-8(11)5-3-7;7-1(3(9)5(11)12)2(8)4(10)6(13)14;2*3-2(4,5)1(6)7/h3-8H,1-2H3;6,9-10H,5,7H2,1-4H3;2-5,11H,1H3,(H,9,10);1-4,7-10H,(H,11,12)(H,13,14);2*1,6-7H |

InChI Key |

KJKKZSJXJPPWSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(CCC=C(C)C)NC.CC(=O)NC1=CC=C(C=C1)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |

Origin of Product |

United States |

Chemical Entity I: Isometheptene – a Sympathomimetic Amine in Academic Research

Structural Classification and Core Chemical Scaffold Analysis

Isometheptene (B1672259) has the IUPAC name N,6-dimethylhept-5-en-2-amine and the molecular formula C₉H₁₉N. wikipedia.orgiiab.mescbdd.comncats.iouni.lucymitquimica.comwikipedia.orgmedkoo.com It is characterized as a monounsaturated aliphatic secondary amine. wikipedia.orgiiab.meebi.ac.uk The core chemical scaffold consists of a branched heptane (B126788) chain with a double bond and a secondary amine functional group. cymitquimica.com

Unsaturation and Aliphatic Amine Functional Group Chemistry

The structure of Isometheptene contains a carbon-carbon double bond (alkene) at the 5-position of the heptene (B3026448) chain, contributing to its unsaturation. wikipedia.orgiiab.medrugs.combyjus.com The presence of a double bond is characteristic of unsaturated hydrocarbons. byjus.com The molecule also contains a secondary amine functional group (-NHCH₃) attached to the second carbon of the heptene chain. wikipedia.orgiiab.meebi.ac.uk Amines are organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. wikipedia.org Secondary amines have two alkyl or aryl groups bonded to the nitrogen atom. wikipedia.org The nitrogen atom in an amine possesses a lone pair of electrons, which contributes to its basic properties. ebi.ac.ukwikipedia.org Aliphatic amines, such as Isometheptene, contain only hydrogen and alkyl substituents attached to the nitrogen. wikipedia.org

Advanced Synthetic Methodologies for Isometheptene and Analogues

The synthesis of Isometheptene has been described through various methods. One approach involves the alkylation of primary amines to form branched aliphatic structures. An early method for preparing Isometheptene (6-methylamino-2-methylheptene) was described in a U.S. Patent from 1941. google.com

A synthetic route to the free base, Isometheptene, can begin with 6-amino-2-methylheptene, which undergoes methylamination via reductive alkylation using formaldehyde (B43269) and hydrogen gas in the presence of a palladium catalyst. This step introduces the methylamino group. Subsequently, the intermediate product can be hydrogenated under high-pressure conditions to saturate the heptene backbone, yielding 6-methylamino-2-methylheptane.

Stereoselective Synthesis of Isometheptene Enantiomers

Isometheptene contains a stereocenter at the carbon atom bearing the methylamino group, leading to the existence of (R) and (S) enantiomers. ncats.iogoogle.com Stereoselective synthesis aims to produce predominantly one enantiomer of a chiral compound. ethz.ch

The preparation and structural characterization of the optical isomers, (S)-enantiomer (isomer 1) and (R)-enantiomer (isomer 2), have been reported. google.com

Synthetic routes to (R)-Isometheptene have been explored. One method involves starting from (R)-6-Methyl-hept-5-en-2-ol and methanesulfonyl chloride to form (R)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester. google.com Another described synthetic route for (R)-Isometheptene involves combining (S)-methyloxirane with 3-methyl-2-buten-1-ylmagnesium chloride in tetrahydrofuran (B95107) (THF) in the presence of copper iodide. google.com This is followed by neutralization, extraction with ether, drying, and removal of the solvent. google.com

Data regarding the synthesis of (R)-Isometheptene mucate indicates that the isolated salt is treated with mucic acid to regenerate the (R)-Isometheptene mucate, potentially achieving high enantiomeric excess (>98%). X-ray crystallography data for crystallized optical (R)-Isometheptene mucate has also been presented. google.comgoogle.com

While the preparation and structural characterization of the (S)-enantiomer have been mentioned, detailed synthetic pathways specifically focused on the stereoselective synthesis of (S)-Isometheptene are less extensively described in the provided information compared to the (R)-enantiomer. google.com

Synthetic Pathways to (R)-Isometheptene

Chemical Synthesis of Isometheptene Metabolites

The synthesis of two in vivo metabolites of Isometheptene, trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol and cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol, has been reported. researchgate.netcdnsciencepub.comcdnsciencepub.comcapes.gov.br

One synthetic approach to the trans isomer involved oxidizing the N-trifluoroacetyl derivative of Isometheptene with selenium dioxide in ethanol (B145695) to yield trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al. researchgate.netcdnsciencepub.comcdnsciencepub.comcapes.gov.br This aldehyde was then converted to the trans metabolite by reaction with sodium borohydride (B1222165) in ethanol. researchgate.netcdnsciencepub.comcdnsciencepub.comcapes.gov.br

A second synthesis for both the trans and cis metabolites involved hydrolyzing trans-2-methyl-6-oxo-2-hepten-1-ol ethylene (B1197577) ketal and cis-2-methyl-6-oxo-2-hepten-1-ol ethylene ketal, respectively, to their corresponding hydroxyketones. researchgate.netcdnsciencepub.comcdnsciencepub.com These hydroxyketones were then subjected to reductive amination to obtain the desired metabolites. researchgate.netcdnsciencepub.comcdnsciencepub.com

Research indicates that hydroxylation of the isobutenyl group of Isometheptene is species-dependent, with rats primarily yielding the trans isomer and human urine showing the cis isomer as the only detected isomeric alcohol metabolite. cdnsciencepub.com

Data Table: Selected Synthetic Intermediates and Metabolites

| Compound Name | Formula | Role in Synthesis/Metabolism | Notes |

| 6-amino-2-methylheptene | C₈H₁₇N | Starting material (proposed) | Used in reductive alkylation for Isometheptene free base synthesis. |

| trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol | C₉H₁₉NO | In vivo metabolite | Synthesized via oxidation/reduction or reductive amination. researchgate.netcdnsciencepub.com |

| cis-(Z)-2-Methyl-6-methylamino-2-hepten-1-ol | C₉H₁₉NO | In vivo metabolite | Synthesized via reductive amination. researchgate.netcdnsciencepub.com |

| trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al | C₁₂H₁₈F₃NO₂ | Synthetic intermediate | Formed by oxidation of N-trifluoroacetyl Isometheptene. researchgate.netcdnsciencepub.comcdnsciencepub.com |

| trans-2-methyl-6-oxo-2-hepten-1-ol ethylene ketal | C₁₀H₁₆O₃ | Synthetic intermediate | Used in synthesis of trans metabolite. researchgate.netcdnsciencepub.comcdnsciencepub.com |

| cis-2-methyl-6-oxo-2-hepten-1-ol ethylene ketal | C₁₀H₁₆O₃ | Synthetic intermediate | Used in synthesis of cis metabolite. researchgate.netcdnsciencepub.comcdnsciencepub.com |

Computational Chemistry and Molecular Modeling Studies of Isometheptene Computational chemistry and molecular modeling play a significant role in understanding the interaction of ligands, such as Isometheptene, with their biological targets, particularly receptors.researchgate.netThese methods provide insights into the molecular basis of drug action and can aid in the design of new compounds.

Ligand-Based Pharmacophore Model Generation and Validation Ligand-based pharmacophore models are generated using a set of known active ligands for a particular target.nih.govmdpi.comThese models identify common features among the ligands that are hypothesized to be important for binding and activity. The generation process typically involves conformational analysis of the ligands and alignment to identify overlapping chemical features.nih.govmdpi.comValidation of these models is crucial and can involve various methods, such as screening known active and inactive compounds or using the model to perform virtual screening of chemical databases and experimentally testing the hits.nih.govmdpi.comresearchgate.netStudies on adrenergic receptors, such as the β2-adrenoceptor, have successfully employed ligand-based pharmacophore modeling to identify features important for agonist activity.nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Sympathomimetic Amines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure influence its biological activity. For sympathomimetic amines, which exert their effects primarily through interaction with adrenergic receptors, SAR studies have elucidated key structural features necessary for receptor binding, activation, selectivity, and pharmacokinetic properties. The basic structural scaffold for many adrenergic agonists is the β-phenylethylamine skeleton, consisting of an aromatic ring and an ethylamine (B1201723) side chain jove.comjove.comuobasrah.edu.iqntu.edu.sg.

Key structural modifications and their impact on adrenergic activity include:

Aromatic Ring Substitutions: The presence of hydroxyl (-OH) groups at positions 3 and 4 of the aromatic ring, forming a catechol moiety, is crucial for maximal agonist activity at adrenoceptors, particularly for direct-acting agents like norepinephrine (B1679862) and epinephrine (B1671497) jove.comuobasrah.edu.iqntu.edu.sg. These hydroxyl groups can form hydrogen bonds with serine residues in the receptor binding pocket slideshare.net. The absence of one or both of these hydroxyl groups generally diminishes potency but can enhance metabolic stability and penetration into the central nervous system (CNS) jove.comntu.edu.sg. Replacing the catechol with other substituted phenyl moieties can lead to selective agonists; for example, a resorcinol (B1680541) structure can yield selective β2 agonists slideshare.net.

Ethylamine Side Chain: A two-carbon linker between the aromatic ring and the amino group is considered optimal for significant agonist activity jove.comjove.comuobasrah.edu.iqntu.edu.sg.

Substitutions on the Alpha (α) and Beta (β) Carbons:

Substitution on the α-carbon (the carbon adjacent to the amino group) with a methyl group can increase α1-receptor selectivity jove.comntu.edu.sgntu.edu.sg. Conversely, substitution at the α-carbon can decrease or suppress β-adrenergic activity nih.gov.

Substitution on the β-carbon (the carbon adjacent to the aromatic ring) with a hydroxyl group can enhance both α and β-agonist activity, although it tends to decrease lipophilicity and CNS penetration ntu.edu.sg. The stereochemistry of a β-hydroxyl group is important, with the (1R)-OH configuration often associated with maximal activity for direct-acting sympathomimetics uobasrah.edu.iq.

Substitution on the Amino Nitrogen: The nature and size of substituents on the amino nitrogen significantly influence receptor selectivity jove.comuobasrah.edu.iqntu.edu.sgramauniversity.ac.in. Primary and secondary amines generally exhibit good adrenergic activity, while tertiary amines and quaternary ammonium (B1175870) salts tend to be less potent direct agonists uobasrah.edu.iqslideshare.netramauniversity.ac.in. As the size of the nitrogen substituent increases, α-receptor agonist activity typically decreases, while β-receptor agonist activity generally increases uobasrah.edu.iqntu.edu.sgslideshare.netramauniversity.ac.in. For instance, norepinephrine (a primary amine) has more α activity than β activity, epinephrine (a secondary amine with a methyl group) is potent at α, β1, and β2 receptors, and isoproterenol (B85558) (a secondary amine with an isopropyl group) is a potent β1 and β2 agonist with little α affinity uobasrah.edu.iq.

Stereochemistry: Stereoselectivity is a critical factor in the interaction of adrenergic agonists with their receptors uobasrah.edu.iq. Optical isomers can have different pharmacological properties jove.comntu.edu.sgntu.edu.sg. For direct-acting activity, the (1R,2S) configuration may be important uobasrah.edu.iq. Levorotatory β-hydroxyl and dextrorotatory α-methyl substitutions have been noted to exhibit maximum agonist potency jove.comntu.edu.sgntu.edu.sg.

Isometheptene, a sympathomimetic amine, is an example where SAR principles are relevant to its mechanism of action. It is described as an indirect-acting sympathomimetic, meaning it primarily exerts its effects by causing the release of norepinephrine from adrenergic nerve terminals, which then activates adrenergic receptors uobasrah.edu.iqdrugbank.com. It may also have a minor direct stimulatory effect on α1-adrenoceptors researchgate.net. Isometheptene is a monounsaturated aliphatic secondary amine wikipedia.org. Its structure lacks the catechol moiety present in direct-acting catecholamines like epinephrine and norepinephrine, which aligns with its indirect mechanism of action and potentially influences its metabolic stability and oral bioavailability compared to catecholamines jove.comntu.edu.sgpharmaguideline.com.

Studies on the enantiomers of racemic isometheptene have shown differences in their vasoactive profiles. In rats, (S)-isometheptene induced more pronounced vasopressor responses than (R)-isometheptene, with the vascular responses mediated by an indirect (tyramine-like) action and a minor direct stimulation of α1-adrenoceptors. In contrast, the vascular responses to (R)-isometheptene were exclusively indirect and of lesser magnitude researchgate.net. This demonstrates how stereochemistry can influence the potency and potentially the mechanism of action within sympathomimetic amines.

While detailed quantitative SAR data specifically for Isometheptene's interaction with various adrenergic receptor subtypes was not extensively found in the search results, the general principles of sympathomimetic amine SAR, as outlined above, provide a framework for understanding its activity based on its chemical structure as a substituted aliphatic amine. Its lack of a catechol ring and the presence of a secondary amine and an unsaturated aliphatic chain differentiate it structurally from classical catecholamines and contribute to its pharmacological profile, including its indirect sympathomimetic effects uobasrah.edu.iqdrugbank.comresearchgate.netwikipedia.org.

| Compound | PubChem CID | Key Structural Features Relevant to SAR | Typical Mechanism/Activity Class |

| Isometheptene | 22297 | Monounsaturated aliphatic secondary amine; lacks catechol moiety. wikipedia.org | Indirect-acting sympathomimetic uobasrah.edu.iqdrugbank.com |

| Norepinephrine | 439260 | Catechol moiety; primary amine; β-hydroxyl group. uobasrah.edu.iq | Direct-acting sympathomimetic (α > β) uobasrah.edu.iq |

| Epinephrine | 5816 | Catechol moiety; secondary amine (N-methyl); β-hydroxyl group. uobasrah.edu.iq | Direct-acting sympathomimetic (α, β1, β2) uobasrah.edu.iq |

| Isoproterenol | 3779 | Catechol moiety; secondary amine (N-isopropyl); β-hydroxyl group. uobasrah.edu.iq | Direct-acting sympathomimetic (β1, β2) uobasrah.edu.iq |

| Phenylephrine | 6041 | Hydroxyl group at position 3 of aromatic ring; primary amine; β-hydroxyl group. pharmaguideline.com | Direct-acting sympathomimetic (α1 selective) jove.comntu.edu.sgntu.edu.sgpharmaguideline.com |

| Hydroxyamphetamine | 7731 | Hydroxyl group at position 4 of aromatic ring; primary amine. ramauniversity.ac.in | Indirect-acting sympathomimetic ramauniversity.ac.in |

Note: The SAR principles described above are general guidelines for sympathomimetic amines and their interactions with adrenergic receptors. Specific activity and selectivity can be influenced by the precise combination and position of substituents, as well as the specific receptor subtype involved.

| Structural Feature | Typical Impact on Adrenergic Activity/Selectivity (General SAR) | Relevance to Isometheptene |

| Catechol moiety (3,4-di-OH) | Maximal direct agonist activity; important for hydrogen bonding with receptors. jove.comuobasrah.edu.iqntu.edu.sgslideshare.net | Absent in Isometheptene, contributing to its indirect mechanism and metabolic stability. wikipedia.org |

| Two-carbon linker (ring to N) | Optimal for significant agonist activity. jove.comjove.comuobasrah.edu.iqntu.edu.sg | Present in Isometheptene's core structure. wikipedia.org |

| α-methyl substitution | Can increase α1 selectivity; can decrease or suppress β activity. jove.comntu.edu.sgntu.edu.sgnih.gov | Not present in Isometheptene. wikipedia.org |

| β-hydroxyl substitution | Can enhance α and β activity; affects lipophilicity; stereochemistry is important. uobasrah.edu.iqntu.edu.sg | Not present in Isometheptene. wikipedia.org |

| Substitution on Amino Nitrogen | Influences receptor selectivity (bulkier groups favor β); primary/secondary amines active. uobasrah.edu.iqramauniversity.ac.in | Isometheptene is a secondary amine, consistent with activity. wikipedia.org |

| Stereochemistry | Can lead to different pharmacological properties and potency. jove.comuobasrah.edu.iqntu.edu.sgntu.edu.sg | Enantiomers of Isometheptene show differing vasoactive profiles. researchgate.net |

| Aromatic Ring (Substitutions) | Influences potency, selectivity, metabolism, CNS penetration. jove.comntu.edu.sgslideshare.net | Isometheptene has an aliphatic chain instead of a substituted aromatic ring. wikipedia.org |

Chemical Entity Ii: Dichloralphenazone – a Complex Sedative Hypnotic Derivative in Academic Research

Chemical Composition and Complex Formation

Dichloralphenazone (B1670458) is understood to be a complex formed between chloral (B1216628) hydrate (B1144303) and phenazone (also known as antipyrine). nih.govwikipedia.org Specifically, it is often described as a 1:2 mixture or complex of phenazone with chloral hydrate. wikipedia.org This complex formation combines a sedative component (chloral hydrate) with an analgesic/antipyretic component (phenazone). nih.govwikipedia.org

The structure of Dichloralphenazone has been elucidated, revealing its nature as a molecular complex or cocrystal of chloral hydrate and phenazone. wikipedia.orgscope-journal.com The PubChem entry for Dichloralphenazone lists its computed IUPAC name as 1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol, explicitly indicating the presence of both phenazone (1,5-dimethyl-2-phenylpyrazol-3-one) and chloral hydrate (2,2,2-trichloroethane-1,1-diol) components. nih.gov The molecular formula of Dichloralphenazone is C₁₅H₁₈Cl₆N₂O₅, which corresponds to one molecule of phenazone (C₁₁H₁₂N₂O) and two molecules of chloral hydrate (C₂H₃Cl₃O₂). nih.gov While specific detailed research findings on the historical elucidation process (e.g., early crystallographic studies) were not extensively detailed in the immediate search results, the established chemical identifiers and the description as a complex in multiple sources confirm its well-defined composition and structure. nih.govwikipedia.orgscope-journal.comdrugbank.com

Research has investigated the behavior of Dichloralphenazone, including aspects related to its stability. Studies, such as those examining its interaction with other substances, have noted that Dichloralphenazone can influence metabolic processes, suggesting that its components become available. portlandpress.com While detailed decomposition pathways under various environmental conditions (e.g., heat, light, hydrolysis) were not explicitly detailed in the provided search snippets, the nature of Dichloralphenazone as a complex of chloral hydrate and phenazone implies that its stability would be influenced by the stability of its constituent molecules and the strength of the interactions holding the complex together. Chloral hydrate itself is known to be sensitive to light and should be stored protected from light. mims.com Further academic research would be required to fully detail the specific decomposition kinetics and pathways of the Dichloralphenazone complex under different conditions.

Elucidation of the Dichloralphenazone Complex Structure

Pyrazolone (B3327878) Chemistry: Academic Perspectives on the Phenazone Component

Phenazone, a key component of Dichloralphenazone, belongs to the pyrazolone class of heterocyclic compounds. wikipedia.orgwikidoc.org Pyrazolones are five-membered rings containing two adjacent nitrogen atoms and a carbonyl group. innovareacademics.inekb.eg This structural motif is of significant interest in academic chemistry due to its diverse reactivity and presence in various compounds. innovareacademics.inbohrium.com

The synthesis of the pyrazolone nucleus and its derivatives, such as phenazone (1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), is a well-established area of organic chemistry. A primary approach involves the cyclocondensation reaction between hydrazines (or their derivatives) and 1,3-difunctional systems, such as 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. mdpi.comijnrd.org This reaction, often referred to as the Knorr pyrazole (B372694) synthesis when using 1,3-dicarbonyl compounds, is a fundamental method for constructing the pyrazole ring. ekb.egijnrd.org For instance, the synthesis of pyrazolone derivatives can be achieved by reacting hydrazine (B178648) hydrate with ethyl acetoacetate. innovareacademics.in Phenazone itself, being 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, is a substituted pyrazolone, indicating that specific substituents (methyl groups at positions 1 and 5, and a phenyl group at position 2) are introduced during or after the formation of the pyrazolone ring. fishersci.semdpi.com

Chemoselectivity and regioselectivity are critical considerations in the synthesis of substituted pyrazolones to ensure the desired product is obtained with high purity and yield. Chemoselective strategies focus on selectively reacting at specific functional groups within a molecule when multiple reactive sites are present. Regioselective approaches aim to control the orientation of substituents on the pyrazolone ring, leading to the formation of specific isomers.

Recent research highlights various chemoselective and regioselective methods for pyrazole and pyrazolone synthesis. For example, a highly chemoselective [2+1] annulation of α-alkylidene pyrazolones with α-bromonitroalkenes has been reported, where α-alkylidene pyrazolones acted as a C1 synthon. acs.orgnih.gov Another study describes a chemoselective one-pot four-component reaction involving 5-amino-pyrazoles for the synthesis of substituted pyrroles. rsc.org

Regioselective synthesis is particularly important when the starting materials can theoretically lead to different substitution patterns on the pyrazole ring. Studies have demonstrated regioselective routes to substituted pyrazoles using various catalysts and reaction conditions. Examples include cerium-catalyzed regioselective synthesis of pyrazoles from 1,2-diols and hydrazones rsc.org, and regioselective synthesis of functionalized pyrazole-chalcones via base-mediated reactions rsc.org. Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines has also been achieved efficiently at room temperature. mdpi.com Furthermore, a regioselective synthesis of C3-hydroxyarylated pyrazoles from pyrazole N-oxides and arynes has been developed, addressing the challenge of functionalizing the C3 position.

Academic research continuously explores novel reaction types for the construction and functionalization of the pyrazolone moiety. These novel methods often aim for improved efficiency, milder conditions, different reactivity profiles, or access to unique substitution patterns.

Recent advances include transition-metal-catalyzed reactions, photoredox catalysis, and one-pot multicomponent processes for pyrazole synthesis. mdpi.com For instance, silver-catalyzed reactions have been employed for the synthesis of trifluoromethylated pyrazoles from ynones and hydrazines, demonstrating high regioselectivity and rapid reaction times. mdpi.com Copper-catalyzed condensation reactions have also provided pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

Novel annulation reactions, such as the [2+1] annulation of α-alkylidene pyrazolones acs.orgnih.gov and stereoselective (3+2) annulation processes involving pyrazolones researchgate.netrsc.org, represent newer strategies for constructing complex molecular architectures incorporating the pyrazolone core. Microwave, ultrasound, and mechanochemical techniques are also being investigated as novel and greener approaches for the synthesis of pyrazole derivatives, offering reduced reaction times and higher yields compared to conventional methods. rsc.org These ongoing developments highlight the continued academic interest in innovative synthetic methodologies for accessing pyrazolone compounds.

Chemoselective and Regioselective Synthesis Strategies

Structure-Activity Relationship (SAR) of Pyrazolone Analogues in Medicinal Chemistry

The pyrazolone structural motif is a significant element in medicinal chemistry, present in drugs targeting various biological endpoints. nih.gov Research into pyrazolone analogues has focused on developing compounds with diverse medicinal features, including antimicrobial, antitumor, central nervous system (CNS) effects, and anti-inflammatory activities. nih.gov SAR investigations are crucial in this area, leading to the derivation of numerous analogues for multiple targets. nih.gov

Studies on pyrazolone derivatives have explored the impact of substituents at different positions on their biological activity. For instance, in some pyrazolone analogues investigated for anti-inflammatory activity, the position and nature of substituents on the phenyl ring and at the 1- and 3-positions of the pyrazolone ring significantly influenced potency. jst.go.jp The presence of acidic centers or rigidified moieties at the 4-position has also been shown to impact activity. jst.go.jp

Pyrazolones have been studied for their antioxidant potential, with SAR studies indicating that substitutions on specific rings can affect antiradical potency. bohrium.com The pyrazolone nucleus is recognized as a versatile scaffold for developing compounds with a broad spectrum of biological activities. researchgate.net

Molecular Recognition and Binding Patterns of Pyrazolones in Biological Systems

Molecular recognition in biological systems is mediated by specific noncovalent interactions between molecules, such as electrostatic interactions, van der Waals forces, and π-effects. nih.gov Understanding these binding phenomena is critical for predicting ligand binding and facilitating drug discovery. ethz.ch

Pyrazolone-based receptors have been studied for their binding properties, for example, in the context of molecular recognition of carbohydrates. frontiersin.org Molecular docking studies are often employed to investigate the binding modes and affinities between synthesized compounds containing pyrazole rings and selected biological targets, operating on the principle of the lock and key concept. nih.gov These in silico methods help in understanding how structural variations in pyrazolone derivatives might influence their interactions with biological macromolecules. nih.gov Hydrogen bonding interactions involving the pyrazole nitrogen atom have been observed in crystal structures, highlighting their role in molecular assembly and potentially in binding to biological targets. rsc.org

Chloral Hydrate Chemistry: Academic Perspectives on the Sedative Component

Chloral hydrate, with the chemical formula C₂H₃Cl₃O₂, is a geminal diol and the hydrate of trichloroacetaldehyde (chloral). wikipedia.orgnih.gov It is an organochlorine compound. nih.gov

Synthesis and Derivatization of Chloral Hydrate

Chloral hydrate is synthesized by the chlorination of ethanol (B145695). who.intnih.goviarc.fr This process typically involves reacting ethanol with chlorine gas in an acidic solution, often with a gradual increase in temperature. nih.goviarc.frgoogle.com Historically, the process involved the intermediate isolation and purification of chloral before hydration, but methods utilizing dilute ethanol can directly yield chloral hydrate. google.com

Chloral hydrate can undergo derivatization through various chemical reactions. For instance, it is used as a starting material for the synthesis of other organic compounds. wikipedia.org

In biological systems, chloral hydrate is rapidly metabolized. The primary metabolic pathways involve reduction to trichloroethanol (TCE) and oxidation to trichloroacetic acid (TCA). wikipedia.orgwho.intdrugbank.com This biotransformation occurs in tissues such as the liver and kidney, with enzymes like alcohol dehydrogenase involved in the reduction to trichloroethanol. who.intdrugbank.com Trichloroethanol can then be conjugated with glucuronic acid to form trichloroethanol glucuronide. wikipedia.orgwho.int Dichloroacetate (DCA) has also been detected as a metabolite, although its formation pathway is less clear. wikipedia.orgnih.gov These metabolites are primarily excreted in the urine. who.intdrugbank.com

Chemical Reactivity of Aldehyde Hydrates and Related Organochlorine Compounds

Aldehyde hydrates, also known as geminal diols, are formed by the addition of water to the carbonyl function of aldehydes. libretexts.orgmasterorganicchemistry.com This reaction is typically reversible and can be catalyzed by acid or base. libretexts.org While many aldehyde hydrates are unstable relative to the reactants, chloral hydrate is a stable geminal diol due to the electron-withdrawing effect of the trichloromethyl group.

Aldehydes and ketones, including the parent aldehyde of chloral hydrate (chloral), exhibit characteristic reactivity at the carbonyl carbon, undergoing nucleophilic addition reactions. libretexts.orgmsu.edu The carbon atom of the carbonyl group carries a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org

Organochlorine compounds, such as chloral hydrate and its related metabolites, can participate in various chemical reactions depending on their structure and the reaction conditions. For example, chloral hydrate can react with sodium hydroxide (B78521) to form chloroform (B151607) and sodium formate, a reaction utilized in analytical methods. iarc.frresearchgate.net The presence of chlorine atoms influences the reactivity of the molecule.

Metabolism-Oriented Chemical Synthesis of Chloral Hydrate Metabolites

The metabolism of dichloralphenazone primarily involves its breakdown into its constituent compounds, chloral hydrate and phenazone. Chloral hydrate, in turn, undergoes further biotransformation into several metabolites, chiefly trichloroethanol and trichloroacetic acid. nih.govdrugbank.comepa.gov Trichloroethanol is considered the principal active metabolite responsible for the sedative and hypnotic effects. wikipedia.orgdrugbank.com Trichloroacetic acid is also formed, and both metabolites, along with trichloroethanol glucuronide (a conjugate of trichloroethanol), are the main forms excreted in urine. nih.govdrugbank.comepa.gov

Research into the metabolism of chloral hydrate and its derivatives often involves the chemical synthesis of these metabolites for analytical standards, toxicological studies, and understanding metabolic pathways. The synthesis of 2,2,2-trichloroethanol (B127377) from chloral hydrate is a key example. This conversion can be achieved through a reduction reaction. One reported method utilizes sodium borohydride (B1222165) as the reducing agent in an aqueous or organic solvent system. studymoose.comgoogle.com The reaction involves the reduction of the carbonyl group of chloral hydrate (or its dehydrated form, chloral) to the corresponding alcohol, trichloroethanol. studymoose.com

Another approach to synthesizing trichloroethanol involves the reduction of trichloroacetyl chloride. This can be followed by oxidation to chloral and subsequent hydration to chloral hydrate, or direct reduction to trichloroethanol. google.com For instance, catalytic hydrogenation of trichloroacetyl chloride over a palladium-on-carbon catalyst has been explored, yielding chloral, which can then be processed further.

Studies have also investigated the synthesis of more complex trichloromethylcarbinols, which are structurally related to trichloroethanol. One method involves the addition of trichloromethyl anion to carbonyl compounds, although this often requires toxic reagents like chloroform. rsc.org Another route explores the addition of organometallic reagents to dehydrated chloral. rsc.org More recent research has focused on transition metal-catalyzed reactions, such as the palladium-catalyzed 1,2-addition of arylboroxines to chloral hydrate, to synthesize substituted trichloroethanols. rsc.org

Detailed research findings highlight the efficiency and challenges of these synthetic routes. For the sodium borohydride reduction of chloral hydrate, experimental yields can vary. One study reported a percentage yield of approximately 36% for the synthesis of 2,2,2-trichloroethanol from chloral hydrate using sodium borohydride. studymoose.com The limiting reagent in this specific process was identified as trichloroacetaldehyde, an intermediate in the reaction pathway. studymoose.com

The synthesis of substituted trichloroethanols via palladium-catalyzed reactions has shown varying yields depending on the specific arylboroxine used. For example, the reaction with 4-tert-butylphenyl boroxine (B1236090) yielded the corresponding trichloroethanol product with a 67% isolated yield. rsc.org

The study of chloral hydrate metabolism also involves analyzing the formation and elimination of its metabolites in biological systems. Trichloroethanol and trichloroacetic acid are consistently identified as major metabolites in humans and experimental animals. nih.govepa.gov The kinetics of their formation and elimination have been studied, with trichloroethanol often showing a shorter half-life compared to trichloroacetic acid. iarc.frnih.gov

Data on the synthesis of chloral hydrate metabolites can be summarized in tables detailing the reactants, reagents, conditions, and yields for specific reactions.

| Synthesis Method | Reactants | Reducing Agent/Catalyst | Conditions | Product | Reported Yield | Reference |

| Reduction of Chloral Hydrate | Chloral Hydrate | Sodium Borohydride | Aqueous/Organic Solvent, Controlled Temp. | Trichloroethanol | ~36% | studymoose.com |

| Reduction of Trichloroacetyl Chloride | Trichloroacetyl Chloride | Sodium Borohydride | Organic Solvent, -10 to 10 °C | Trichloroethanol | Not specified | google.com |

| Catalytic Hydrogenation of Trichloroacetyl Chloride | Trichloroacetyl Chloride | Pd/C | 3–5 bar H₂ | Chloral | ~65% | |

| Pd-catalyzed 1,2-addition | Chloral Hydrate, Arylboroxine | Pd catalyst | Toluene, 100 °C, 2 h | Aryl-trichloroethanol | Varies (e.g., 67%) | rsc.org |

Research also indicates that the metabolic fate of chloral hydrate can be influenced by factors such as age, with studies suggesting a reduced induction of drug metabolism in elderly subjects compared to younger individuals following administration of dichloralphenazone. nih.govoup.comoup.com

Chemical Entity Iii: Acetaminophen – a P Aminophenol Derivative in Academic Research

Advanced Synthetic Methodologies for Acetaminophen (B1664979) and Analogues

The synthesis of acetaminophen primarily involves the acetylation of 4-aminophenol. um.edu.myuwaterloo.caresearchgate.net This reaction forms an amide functional group by reacting the amine group of p-aminophenol with acetic anhydride (B1165640). uwaterloo.ca While the fundamental synthesis is well-established, research continues to explore efficient and environmentally friendly methods. glbrc.orggoogle.com

Synthesis from p-Aminophenol Precursors

The classical and most common method for synthesizing acetaminophen involves using p-aminophenol as a precursor. uoanbar.edu.iqvedantu.com This process typically involves the reaction of p-aminophenol with acetic anhydride in an aqueous medium. vedantu.comresearchgate.net

The synthesis of acetaminophen from p-aminophenol and acetic anhydride proceeds through a nucleophilic acylation mechanism. researchgate.net In this reaction, the nucleophilic nitrogen atom of the amino group in p-aminophenol attacks the carbonyl carbon atom of acetic anhydride. researchgate.netlibretexts.orgchegg.com This attack leads to the formation of a tetrahedral intermediate, followed by the elimination of an acetate (B1210297) anion, resulting in the formation of the amide bond characteristic of acetaminophen. researchgate.netamazonaws.com Acetic acid is produced as a byproduct of this reaction. uwaterloo.caresearchgate.net

The reaction can be catalyzed by acids or bases. In acid-catalyzed acetylation, protonation of the acetic anhydride carbonyl activates it for nucleophilic attack. amazonaws.com In base-catalyzed acetylation, a non-nucleophilic base deprotonates the atom to be acetylated, making it more nucleophilic. amazonaws.com Acetic anhydride is frequently used for preparing amides from amines due to its reactivity and ease of handling. libretexts.orguoanbar.edu.iq

While direct acetylation of p-aminophenol is a primary route to acetaminophen, the p-aminophenol precursor itself can be synthesized through various multi-step pathways. Conventionally, p-aminophenol has been manufactured through the reduction of p-nitrobenzene, often using iron-acid reduction, which is a multi-step process. researchgate.net Another approach involves the nitration of phenol (B47542) to produce 4-nitrophenol, which is then hydrogenated to yield 4-aminophenol. vedantu.comgoogle.com Electrolytic reduction of nitrobenzene (B124822) is another technique that can directly yield 4-aminophenol. vedantu.com More modern methods include the catalytic dehydrogenation of nitrobenzene using a noble metal catalyst in an acidic medium. researchgate.net Researchers are also exploring "greener" methods, including those starting from renewable biomass sources, to synthesize p-aminophenol derivatives. glbrc.orgacs.org

Nucleophilic Acylation Reactions in Acetaminophen Synthesis

Prodrug Strategies for Acetaminophen

Prodrug strategies for acetaminophen aim to address certain undesirable properties of the parent drug, such as its bitter taste, poor bioavailability in some cases, and potential toxicity at high doses. medcraveonline.comnih.gov The core idea is to create a modified, often less active, form of the drug that is converted back to the active acetaminophen within the body through enzymatic or chemical processes. vaia.comhumanjournals.com

Carrier-Linked Prodrug Design for Enhanced Chemical Properties

Carrier-linked prodrugs involve temporarily attaching the active drug molecule to a carrier (promoieity) via a bioreversible covalent linkage. nih.govhumanjournals.com This approach can be used to modify the physicochemical properties of acetaminophen, such as enhancing its solubility, masking its bitter taste, or improving its absorption. medcraveonline.comnih.govvaia.comhumanjournals.com The linkage is designed to be cleaved in vivo, releasing the active acetaminophen. humanjournals.com

Modifications are often made to the phenolic hydroxyl group or the acetamide (B32628) group of acetaminophen to create these prodrugs. nih.gov For example, esterification of the hydroxyl group with amino acids has been explored to mask the bitter taste and potentially reduce liver toxicity. medcraveonline.commedcraveonline.com Isoleucine ester prodrugs of acetaminophen have shown promising stability profiles for use in certain oral dosage forms. medcraveonline.commedcraveonline.com Proline ester prodrugs have also been synthesized and evaluated for their stability and hydrolysis. pcom.edu

Mutual Prodrugs and Hybrid Formulations of Acetaminophen

Mutual prodrugs, also known as codrugs, involve linking two pharmacologically active molecules together, where each molecule acts as a promoiety for the other. nih.govzealjournals.comijpsonline.com This strategy can be employed with acetaminophen by linking it to another active compound, often to achieve synergistic effects or mitigate side effects of one or both components. nih.govzealjournals.com Examples include mutual prodrugs of acetaminophen with NSAIDs like aspirin, where the linkage aims to reduce gastrointestinal irritation associated with the NSAID component while potentially offering combined analgesic effects. zealjournals.comresearchgate.net

Molecular Mechanism of Action of Acetaminophen: Unraveling Complex Pathways

The analgesic and antipyretic actions of acetaminophen are believed to be primarily centrally mediated, distinguishing it from the peripheral actions of many NSAIDs. tandfonline.comoup.com The proposed mechanisms are complex and involve interactions with enzyme systems and neurotransmitter pathways in the central nervous system (CNS). dovepress.comfrontiersin.orgctump.edu.vn

Cyclooxygenase (COX) Inhibition Theories and Mechanistic Studies

One of the longest-standing theories regarding acetaminophen's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. tandfonline.compnas.org COX enzymes are crucial in the synthesis of prostaglandins, lipid mediators involved in pain, fever, and inflammation. ahajournals.org However, acetaminophen's interaction with COX is different from that of traditional NSAIDs, which directly block the enzyme's active site. drugbank.comahajournals.org

Selective Inhibition Profiles Across COX Isoforms (COX-1, COX-2, COX-3)

Research has explored acetaminophen's inhibitory effects on different COX isoforms: COX-1, COX-2, and the proposed COX-3. While in vitro studies initially suggested low potency against COX-1 and COX-2, other research, particularly in human whole blood assays, has indicated a greater selectivity towards COX-2 inhibition compared to COX-1. tandfonline.comnih.gov For example, one study demonstrated a 4.4-fold greater selectivity for COX-2 over COX-1. nih.gov However, this selectivity is considerably lower than that observed with selective COX-2 inhibitors. nih.gov

The concept of a COX-3 isoform, a splice variant of COX-1 found in the CNS, emerged as a potential primary target for acetaminophen's central actions. drugbank.compnas.orgdrugbank.com Studies in canine models suggested that COX-3 was significantly more sensitive to acetaminophen inhibition than COX-1 or COX-2. pnas.orgdrugbank.com At concentrations comparable to therapeutic levels in humans, acetaminophen showed appreciable inhibition of COX-3. pnas.org However, the existence of a physiologically functional COX-3 in humans has been debated, with some studies refuting this as the primary mechanism. nih.gov

The inhibitory effect of acetaminophen on COX activity can be influenced by factors such as the concentration of arachidonic acid and the cellular peroxide tone. oup.comnih.govmusculoskeletalkey.com Acetaminophen's inhibitory potency is higher under conditions of low peroxide concentrations, which may explain its limited anti-inflammatory effects in the periphery where peroxide levels are elevated during inflammation. oup.commusculoskeletalkey.comresearchgate.net

Here is a summary of findings on Acetaminophen's COX isoform inhibition:

| COX Isoform | Observed Inhibition by Acetaminophen | Notes | Sources |

| COX-1 | Low potency in some in vitro studies; Potent inhibition in intact cells with low peroxide tone; Inhibited in COX-1 transgenic mice | Inhibition varies depending on conditions; May target a variant enzyme | tandfonline.comnih.govuel.ac.uk |

| COX-2 | Low potency in some in vitro studies; 4.4-fold selectivity over COX-1 in human whole blood; Inhibition depends on peroxide tone | Selectivity lower than dedicated COX-2 inhibitors; Inhibition varies | tandfonline.comnih.govmusculoskeletalkey.com |

| COX-3 | Selectively inhibited in canine models; More sensitive than COX-1 or COX-2 in some studies; Existence in humans debated | Proposed as a central target; Sensitivity is substrate-dependent | pnas.orgnih.govdrugbank.com |

Peroxidase Site Interactions and Redox Mechanisms in COX Inhibition

Unlike many NSAIDs that target the cyclooxygenase active site, acetaminophen is thought to interact with the peroxidase site of the COX enzyme. ahajournals.orgmusculoskeletalkey.comptfarm.pl COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase activities. ahajournals.orgptfarm.pl The peroxidase site is essential for the activation of the cyclooxygenase site through the generation of a tyrosyl radical. musculoskeletalkey.comptfarm.pl

Acetaminophen, being a phenolic compound, can act as a reducing agent. tandfonline.comptfarm.pl It is proposed that acetaminophen reduces the ferryl protoporphyrin IX radical cation (Fe4+=OPP*+) within the peroxidase site, which is necessary for generating the tyrosine radical at the cyclooxygenase site. ctump.edu.vnresearchgate.netptfarm.pl By hindering this redox cycle, acetaminophen inhibits the cyclooxygenase activity and subsequent prostaglandin (B15479496) synthesis. ahajournals.orgresearchgate.net This mechanism explains why acetaminophen's inhibitory effect is diminished in environments with high peroxide tone, as high peroxide levels can overcome the reducing effect of acetaminophen. oup.commusculoskeletalkey.comresearchgate.net

Molecular Interactions of Acetaminophen within Enzyme Active Sites

While traditional NSAIDs often compete with arachidonic acid for binding at the COX active site, acetaminophen's interaction is considered noncompetitive with respect to arachidonic acid at the peroxidase site. ahajournals.orgoup.com The precise molecular details of acetaminophen's binding within the peroxidase site involve its action as a reducing cosubstrate. ahajournals.orgresearchgate.net This unique interaction contributes to its lower potency compared to NSAIDs and its dependence on the oxidative state of the enzyme. ahajournals.orgmusculoskeletalkey.com

Serotonergic Pathway Modulation at the Molecular Level

Another significant proposed mechanism for acetaminophen's analgesic action involves the modulation of descending inhibitory serotonergic pathways in the CNS. tandfonline.comdovepress.comtandfonline.com This pathway originates in the brainstem and projects to the spinal cord dorsal horn, playing a crucial role in pain modulation. tandfonline.com

Evidence suggests that acetaminophen can potentiate the activity of this pathway, leading to increased serotonin (B10506) levels in central structures and activation of spinal serotonin receptors. dovepress.comtandfonline.comoup.com While acetaminophen itself does not appear to bind directly to serotonergic receptors or enzymes involved in serotonin synthesis or degradation, its effect on this pathway is considered indirect. tandfonline.com Studies have implicated various serotonin receptor subtypes, including 5-HT1A, 5-HT3, and 5-HT7, in mediating acetaminophen's analgesic effects in experimental models. tandfonline.com The interaction between acetaminophen and the serotonergic system might be a downstream effect of its COX inhibition or involve cross-talk with other neurotransmitter systems like the opioid or endocannabinoid systems. painphysicianjournal.com

Endocannabinoid System and Transient Receptor Potential Vanilloid (TRPV1) System Activation via Metabolites

A more recently elucidated mechanism involves the metabolism of acetaminophen to bioactive compounds that interact with the endocannabinoid and transient receptor potential vanilloid 1 (TRPV1) systems. tandfonline.comdovepress.comfrontiersin.org Acetaminophen is metabolized in the liver to p-aminophenol, which can then be conjugated with arachidonic acid in the brain by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylaminophenol (AM404). dovepress.comfrontiersin.orgplos.orgoaepublish.com

AM404 is a key metabolite in this pathway. It has been shown to be a potent activator of TRPV1 channels. dovepress.comfrontiersin.orgplos.orgplos.org In contrast to the periphery where TRPV1 activation can lead to pain, supraspinal activation of TRPV1 by AM404 is associated with antinociception. dovepress.complos.org Studies using TRPV1 knockout mice or antagonists have demonstrated a reduced analgesic effect of acetaminophen, highlighting the importance of this pathway. dovepress.complos.orgplos.org AM404 activates TRPV1 by interacting with intracellular cysteine residues on the channel. researchgate.net

Furthermore, AM404 interacts with the endocannabinoid system. tandfonline.comfrontiersin.orgresearchgate.netbiorxiv.org It can act as an indirect agonist at cannabinoid receptor type 1 (CB1 receptors) by blocking the reuptake of the endogenous cannabinoid anandamide (B1667382), thereby increasing anandamide levels in the synapse. frontiersin.orgoaepublish.comresearchgate.netnih.gov Some research also suggests that acetaminophen or its metabolites might inhibit FAAH, the enzyme that breaks down anandamide, further increasing anandamide concentrations. biorxiv.org Activation of CB1 receptors is also implicated in the analgesic effects of acetaminophen. frontiersin.orgresearchgate.netbiorxiv.org The interaction between AM404 and both TRPV1 and the endocannabinoid system, potentially through a common pathway involving p-aminophenol and FAAH, represents a significant, centrally mediated mechanism contributing to acetaminophen's analgesic properties. dovepress.complos.orgplos.org

Here is a table summarizing the interaction of Acetaminophen metabolites with the Endocannabinoid and TRPV1 systems:

| Metabolite | Target System/Receptor | Mechanism of Action | Effect | Sources |

| p-aminophenol | N/A | Precursor to AM404 in the brain via conjugation with arachidonic acid by FAAH | N/A | dovepress.comfrontiersin.orgplos.orgoaepublish.com |

| AM404 | TRPV1 | Direct activation by interacting with intracellular cysteine residues | Antinociception | dovepress.comfrontiersin.orgplos.orgplos.orgresearchgate.net |

| AM404 | Endocannabinoid (CB1) | Indirect agonist by blocking anandamide reuptake; Potential FAAH inhibition | Analgesia | frontiersin.orgoaepublish.comresearchgate.netbiorxiv.orgnih.gov |

Role of N-Acylphenolamine (AM404) in Receptor Activation

A significant area of research into acetaminophen's mechanism involves its metabolic conversion to the bioactive metabolite N-arachidonoylphenolamine (AM404) guidetoimmunopharmacology.org. This conversion occurs in the central nervous system (CNS) following the deacetylation of acetaminophen to p-aminophenol, which then conjugates with arachidonic acid via the enzyme fatty acid amide hydrolase (FAAH) guidetoimmunopharmacology.org.

AM404 has been shown to interact with several receptors, contributing to acetaminophen's analgesic effects. It is recognized as a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor. Activation of TRPV1 in certain areas of the brain is thought to contribute to antinociception. Furthermore, AM404 can indirectly influence cannabinoid receptor type 1 (CB1) signaling by inhibiting the reuptake of the endocannabinoid anandamide (AEA) into neurons, thereby increasing AEA concentrations in the synaptic cleft. Some research also suggests potential interactions with CB2 receptors and the involvement of descending serotonergic pathways. The formation of AM404 in the CNS is increasingly considered a primary mechanism for acetaminophen's analgesic activity, potentially being more significant than its direct effects on COX enzymes.

Computational Chemistry and Mechanistic Insights into COX Inhibition

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of acetaminophen with cyclooxygenase enzymes, particularly COX-1 and COX-2. While acetaminophen is considered a weak inhibitor of COX in peripheral tissues compared to NSAIDs, its effects in the CNS and the precise nature of its interaction with COX isoforms have been explored through these computational methods iiab.me.

Molecular docking studies aim to predict the binding affinity and orientation of acetaminophen within the active sites of COX enzymes. These studies analyze molecular interactions, including hydrogen bonding and hydrophobic interactions, between acetaminophen and key amino acid residues in the binding pocket. Some computational analyses suggest that acetaminophen may exhibit a selective binding affinity towards COX-2. For instance, one study indicated a stronger binding affinity for COX-2 compared to COX-1 based on docking scores.

Molecular Dynamics Simulations of Ligand-Enzyme Binding

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the complex formed between acetaminophen and COX enzymes over time. These simulations allow researchers to observe the flexibility of the enzyme and the ligand, as well as how their interactions evolve in a simulated physiological environment. MD simulations can help confirm the stability of the predicted binding poses from docking studies and provide a more realistic representation of the ligand-enzyme interaction. Studies using MD simulations have assessed the stability of acetaminophen within the binding pockets of COX-1 and COX-2.

Integrated Chemical and Mechanistic Considerations of the Multi Component System Midrin

Synergistic Chemical Interactions within the Combined Formulation

Synergy in a chemical context within a pharmaceutical formulation refers to interactions between components that result in an effect greater than the sum of their individual effects mdpi.com. While the primary therapeutic synergy of Midrin is pharmacological, driven by the different targets of its components, chemical interactions within the formulation itself are also relevant, particularly concerning stability, solubility, and potential for degradation products.

Isometheptene (B1672259) mucate is presented as a white crystalline powder with a characteristic aromatic odor and bitter taste drugs.com. It is an unsaturated aliphatic amine drugs.com. Dichloralphenazone (B1670458) is described as a white, microcrystalline powder with a slight odor and a saline taste that becomes acrid drugs.com. It is a compound formed from chloral (B1216628) hydrate (B1144303) and phenazone wikipedia.orgnih.gov. Acetaminophen (B1664979) (also known as paracetamol) is a white, odorless, crystalline powder with a slightly bitter taste drugs.comfutureengineers.org. It is a non-salicylate compound drugs.com.

The physical mixture of these solid components in a capsule formulation, as is common for this compound, minimizes direct chemical reactions between the active pharmaceutical ingredients (APIs) in their dry state compared to liquid formulations. However, factors such as particle size, polymorphism (as noted for Isometheptene mucate crystals google.comgoogle.com), and potential for solid-state interactions over time or under varying storage conditions can influence the formulation's stability and dissolution properties. The mucate salt form of Isometheptene is chosen, which influences its solubility and stability compared to other salt forms google.comgoogle.comnih.gov.

Dichloralphenazone is a 1:2 mixture of antipyrine (B355649) with chloral hydrate wikipedia.org. This structure itself represents a chemical combination, and its stability within the this compound formulation depends on the integrity of this complex. Hydrolysis of chloral hydrate could potentially occur under certain conditions, although the solid dosage form generally mitigates this risk.

Acetaminophen is known to be stable below 45°C but can hydrolyze into p-aminophenol when exposed to humid air, leading to discoloration chemicalbook.com. This highlights the importance of proper formulation and packaging to maintain the chemical integrity of acetaminophen within the combination product.

While explicit data detailing synergistic chemical reactions between Isometheptene mucate, Dichloralphenazone, and Acetaminophen in the solid state formulation are limited in the search results, the physical and chemical properties of each component dictate the necessary considerations for formulation stability and compatibility. The combination requires careful selection of excipients and manufacturing processes to ensure the long-term chemical stability of each API.

Convergent Molecular Mechanisms of Action of the Individual Components in a Multi-Target Context

The therapeutic effect of this compound arises from the distinct yet complementary molecular mechanisms of its three active components, targeting different aspects of headache pathophysiology. This represents a multi-target pharmacological approach.

Isometheptene Mucate: This component is a sympathomimetic amine drugs.com. Its proposed mechanism of action involves the constriction of dilated cranial and cerebral arterioles drugs.comrxlist.combayviewrx.com. This vasoconstrictive effect is thought to reduce the vascular distension believed to contribute to vascular headaches, including migraines drugs.comgoogle.comwikipedia.org. Isometheptene acts as both an alpha and beta adrenoreceptor agonist google.comwikipedia.org. The vasoconstricting properties are mediated through the activation of the sympathetic nervous system via epinephrine (B1671497) and norepinephrine (B1679862), which interact with cell surface adrenergic receptors wikipedia.org.

Dichloralphenazone: This component acts as a mild sedative drugs.comrxlist.comnih.gov. Its mechanism involves reducing the patient's emotional reaction to pain drugs.com. Dichloralphenazone is composed of chloral hydrate and phenazone (antipyrine) wikipedia.orgnih.gov. Chloral hydrate is known for its sedative properties, likely acting on the central nervous system. Phenazone is an analgesic and antipyretic, although its contribution to the sedative effect of Dichloralphenazone is less emphasized than that of chloral hydrate. The sedative effect helps to alleviate the anxiety and restlessness often associated with severe pain bayviewrx.com.

Acetaminophen: This is a widely used analgesic and antipyretic drugs.comwikipedia.org. Its primary mechanism of action is believed to involve the inhibition of prostaglandin (B15479496) synthesis bayviewrx.comchemicalbook.com. Prostaglandins are chemicals in the body that contribute to pain and inflammation bayviewrx.com. Acetaminophen is thought to act primarily in the central nervous system to raise the pain threshold drugs.comchemicalbook.com. While its exact mechanism is still debated, it is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, although it may also inhibit COX-1 to some extent, albeit less potently than traditional NSAIDs chemicalbook.comfarmaciajournal.com.

The convergence of these mechanisms provides a multi-pronged attack on headache symptoms: vasoconstriction addresses the vascular component, sedation addresses the emotional and tension component, and analgesia addresses the pain component directly. This multi-target approach is the basis for the purported efficacy of the this compound combination in treating headaches with mixed etiologies (vascular and tension) drugs.combayviewrx.com.

Theoretical Models for Predicting Combined Chemical Reactivity and Interactions

Predicting chemical reactivity and interactions in multi-component systems like this compound is a complex task. Theoretical models and computational approaches are increasingly employed in pharmaceutical research and development to anticipate potential issues related to stability, compatibility, and degradation.

Computational chemistry techniques, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of individual molecules and their potential interactions purdue.edu. Molecular dynamics simulations can provide insights into the behavior of molecules in a mixture, including their physical interactions and potential for chemical reactions over time and under different environmental conditions.

For predicting drug-drug interactions (which can have a chemical basis, e.g., altered metabolism), various computational models exist. These include similarity-based methods, network-based methods, and machine learning approaches oup.comresearchgate.net. These models often integrate diverse data, including chemical structures, pharmacokinetic properties, and known interactions, to predict potential new interactions oup.comnih.gov. While many of these models focus on pharmacological interactions (e.g., enzyme inhibition), some can be extended to predict chemical reactions or alterations in stability based on structural features and reactivity profiles of the compounds.

Specific to multi-component formulations, theoretical models can help predict the likelihood of solid-state reactions, degradation pathways, and the influence of excipients on the stability of the active ingredients. Techniques like accelerated stability testing, combined with analytical chemistry methods (e.g., HPLC-MS, GC-MS) to identify degradation products, provide experimental data that can be used to validate and refine these theoretical models.

Furthermore, models for predicting drug combination synergy, such as Loewe Additivity and Bliss Independence, are primarily pharmacological models used to quantify the combined effect of drugs on a biological target or system frontiersin.orgoup.com. However, understanding the chemical interactions is a prerequisite for ensuring that the intended pharmacological synergy is not compromised by chemical instability or incompatibility within the formulation. Advanced models like Multidimensional Synergy of Combinations (MuSyC) aim to decouple different aspects of synergy, but they still rely on stable and well-characterized chemical components nih.gov.

Theoretical models can aid in:

Predicting potential degradation pathways of each component in the presence of others and common excipients.

Evaluating the compatibility of the active ingredients with packaging materials.

Designing formulations with enhanced chemical stability.

Identifying potential reactive impurities or degradation products that could form within the product over its shelf life.

Data tables presenting predicted reaction rates or degradation profiles based on theoretical models, validated by experimental data, would be valuable in this context, though specific examples for the this compound components in combination were not extensively detailed in the search results.

Future Directions in Multi-Component Pharmaceutical Compound Research and Development

The development of multi-component pharmaceutical formulations like this compound presents ongoing opportunities and challenges for chemical and pharmaceutical research. Future directions are likely to focus on improving the rational design, stability, and performance of such complex systems.

One key area is the application of advanced analytical techniques for comprehensive characterization of multi-component formulations. Techniques like solid-state NMR, powder X-ray diffraction, and advanced mass spectrometry can provide detailed information about the physical form, crystallinity, and potential interactions between components in the solid state. google.comgoogle.com

Computational approaches will play an increasingly significant role in the design and optimization of multi-component drugs. Machine learning models, trained on large datasets of chemical properties, stability data, and interaction profiles, can potentially predict optimal formulations, identify potential compatibility issues early in development, and even suggest new synergistic combinations purdue.eduresearchgate.net. The integration of chemical data with biological and pharmacological data in "big data" platforms will facilitate a more holistic approach to multi-component drug design nih.gov.

Research into novel excipients and formulation technologies is also crucial. Developing excipients that enhance the stability of sensitive APIs, control their release profiles, and minimize potential interactions within the formulation is an active area of research. Techniques like co-crystallization or the use of amorphous solid dispersions could potentially improve the stability and solubility of challenging combinations.

Furthermore, understanding the impact of manufacturing processes on the chemical integrity and performance of multi-component formulations is essential. Optimizing mixing, granulation, encapsulation, and coating processes to minimize stress on the APIs and prevent unwanted chemical reactions is an ongoing area of investigation.

The development of predictive models for long-term stability based on accelerated aging data and theoretical predictions will become more sophisticated, allowing for more accurate shelf-life determination and reducing the need for lengthy real-time stability studies.

Finally, the exploration of new multi-component systems will likely move beyond simple additive or synergistic pharmacological effects to consider combinations that can influence drug metabolism, reduce the potential for resistance development (particularly in anti-infective or oncology settings), or target multiple points in a complex disease pathway with greater precision. This requires a deep understanding of the chemical and biochemical transformations of each component within a biological system.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Isometheptene mucate | 15605556 |

| Dichloralphenazone | 10188 |

| Acetaminophen | 1983 |

Data Table: Chemical Properties of this compound Components

| Property | Isometheptene Mucate | Dichloralphenazone | Acetaminophen |

| Appearance | White crystalline powder drugs.com | White, microcrystalline powder drugs.com | White, odorless, crystalline powder drugs.com |

| Odor | Characteristic aromatic odor drugs.com | Slight odor drugs.com | Odorless drugs.com |

| Taste | Bitter taste drugs.com | Saline at first, becoming acrid drugs.com | Slightly bitter taste drugs.com |

| Molecular Formula | C₂₄H₄₈N₂O₈ nih.gov | C₁₅H₁₈Cl₆N₂O₅ nih.gov (Note: This is a 1:2 complex of C₁₁H₁₂N₂O and C₂H₃Cl₃O₂ wikipedia.orglookchem.com) | C₈H₉NO₂ scribd.comnist.gov |

| Molecular Weight | 492.65 g/mol drugs.com, 492.6 g/mol nih.gov | 519.07 g/mol drugs.com, 519.0 g/mol nih.gov, 519.03 g/mol lookchem.com | 151.16 g/mol drugs.comscribd.com, 151.1626 g/mol nist.gov |

| Melting Point | 140-142 °C chemicalbook.com | 68 °C nih.govlookchem.com | 168 °C futureengineers.org, 169-170.5 °C rsc.org |

| Solubility | Soluble in DMSO (Slightly, Heated) chemicalbook.com, not in water medkoo.com | Soluble in organic solvents, limited solubility in water cymitquimica.com | Freely sol in alcohol, sol in boiling water, very slightly sol in cold water rsc.org |

| Chemical Class | Sympathomimetic amine drugs.com | Sedative (complex of antipyrine and chloral hydrate) wikipedia.orgnih.gov | Non-salicylate analgesic, antipyretic drugs.comwikipedia.org |

This table summarizes some key chemical and physical properties of the active components in this compound, drawing from the provided search results. The variations in reported molecular weight and melting point for Dichloralphenazone and Acetaminophen may be due to different measurement techniques or sources. The molecular formula for Dichloralphenazone reflects its composition as a complex.

Q & A

Q. How can researchers enhance reproducibility when replicating this compound’s preclinical efficacy studies?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, detailing anesthesia protocols, sample sizes, and randomization methods. Share raw electrophysiological data (e.g., cortical spreading depression measurements) via platforms like Figshare. Perform power analyses to justify cohort sizes and avoid underpowered conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.